molecular formula C18H9F6N3 B2629757 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile CAS No. 338791-75-6

2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile

Cat. No.: B2629757
CAS No.: 338791-75-6
M. Wt: 381.281
InChI Key: SKRWCLXPEBYLAL-UHFFFAOYSA-N
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Description

2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile is a chemical compound with the molecular formula C18H9F6N3. It is known for its unique structure, which includes a naphthyridine core substituted with trifluoromethyl groups and a phenylacetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with trifluoromethyl-substituted aromatic aldehydes, followed by cyclization to form the naphthyridine core.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and naphthyridine core play a crucial role in its binding affinity and reactivity. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Properties

IUPAC Name

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F6N3/c19-17(20,21)13-8-15(18(22,23)24)27-16-11(13)6-7-14(26-16)12(9-25)10-4-2-1-3-5-10/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRWCLXPEBYLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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